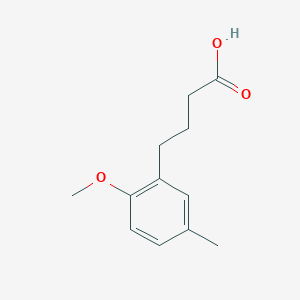

4-(2-Methoxy-5-methylphenyl)butanoic acid

Description

Historical Context and Prior Research Trajectories

While specific early research singling out 4-(2-Methoxy-5-methylphenyl)butanoic acid is not extensively documented in seminal literature, its synthesis pathway can be understood through historical chemical principles. The foundational reactions that would lead to its synthesis have been well-established for over a century. The general approach to synthesizing such arylbutanoic acids typically involves a two-step process: a Friedel-Crafts acylation followed by a reduction.

The Friedel-Crafts reaction, discovered in 1877, provides a direct method for acylating aromatic rings. Research from as early as 1937 detailed the condensation of succinic anhydride (B1165640) with substituted anisoles (methoxybenzenes) and cresyl methyl ethers (methoxytoluenes) using a Lewis acid catalyst like aluminum chloride. ias.ac.in Specifically, the reaction of p-cresyl methyl ether with succinic anhydride was shown to produce the corresponding keto-acid, β-(5-methyl-2-methoxy-1-benzoyl)-propionic acid. ias.ac.in This established a clear precedent for the synthesis of the direct precursor to this compound.

The subsequent step, the reduction of the keto group to a methylene (B1212753) group, has also been a staple of organic synthesis for a considerable time. The Clemmensen reduction, developed in the early 20th century, utilizes amalgamated zinc and hydrochloric acid to effect this transformation on aryl ketones, characteristically leaving the carboxylic acid group intact. stackexchange.com Thus, the historical trajectory for a compound like this compound is rooted in the application of these classic and robust reactions to create specific substitution patterns on a phenylbutanoic acid framework, driven by the needs of synthetic programs targeting more complex molecules.

Significance and Research Rationale within Organic Chemistry and Related Fields

The primary significance of this compound lies in its role as a drug intermediate. lookchem.commedchemexpress.com Substituted phenylalkanoic acids are a common structural motif in a wide array of pharmaceutically active compounds. The rationale for research into molecules like this is often linked to the development of new drugs. For instance, other substituted methoxy-phenyl compounds serve as crucial intermediates in the synthesis of antipsychotic medications. guidechem.com

The specific arrangement of the methoxy (B1213986) and methyl groups on the phenyl ring of this butanoic acid derivative offers a unique electronic and steric profile that can be exploited in drug design and synthesis. These substituents can influence the binding of a final drug molecule to its biological target and affect its metabolic stability and pharmacokinetic properties. Therefore, the availability of such specific intermediates is crucial for medicinal chemists exploring structure-activity relationships in the development of new therapeutic agents.

Overview of Advanced Research Methodologies Applied to the Compound

The characterization and quality control of this compound, like any chemical intermediate, rely on a suite of advanced analytical and spectroscopic techniques. These methods are essential to confirm the compound's identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques used to elucidate the molecular structure. ¹H NMR would provide information on the number and connectivity of hydrogen atoms, showing characteristic signals for the aromatic protons, the methylene groups of the butanoic acid chain, and the methyl and methoxy substituents. ¹³C NMR would complement this by identifying all unique carbon environments within the molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present. The spectrum of this compound would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O (carbonyl) stretch, also from the carboxylic acid.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The exact mass can be determined with high-resolution mass spectrometry, confirming the elemental composition.

Computational Chemistry: Density Functional Theory (DFT) calculations are a modern tool used to predict the geometric, electronic, and spectroscopic properties of molecules. For a compound like this compound, DFT could be used to calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data, as well as to study its reactivity and electronic properties.

Below is a table summarizing the basic physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| Boiling Point | 338.9°C at 760 mmHg |

| Density | 1.095 g/cm³ |

| Appearance | White crystalline solid |

Data sourced from available chemical databases. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxy-5-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-6-7-11(15-2)10(8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXBQKDUQJHCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300319 | |

| Record name | 4-(2-methoxy-5-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58404-64-1 | |

| Record name | NSC135930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-methoxy-5-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Methoxy 5 Methylphenyl Butanoic Acid and Its Structural Analogues

Established Reaction Pathways for Butanoic Acid Core Synthesis

Traditional methods for constructing the 4-arylbutanoic acid structure have long been established in the field of organic synthesis. These pathways, including Friedel-Crafts reactions and classical condensation methods, provide reliable, albeit sometimes harsh, conditions for producing the target compound and its analogues.

Friedel-Crafts Acylation and Alkylation Approaches

A prominent and widely used method for synthesizing 4-arylbutanoic acids involves a two-step sequence: Friedel-Crafts acylation followed by a reduction of the resulting ketone. wikipedia.orgyoutube.com

The initial step is the Friedel-Crafts acylation of a suitable aromatic precursor, in this case, 2-methoxy-5-methyltoluene (also known as 4-methylanisole), with succinic anhydride (B1165640). This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and results in the formation of a keto acid intermediate, 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid. stackexchange.comias.ac.in The acyl group adds preferentially to the position para to the activating methoxy (B1213986) group, which is also ortho to the methyl group. ias.ac.in

The subsequent step involves the reduction of the carbonyl group in the keto acid to a methylene (B1212753) group (CH₂). Two classical methods are highly effective for this transformation:

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.orgmdma.channamalaiuniversity.ac.in It is particularly effective for reducing aryl ketones that are stable in strongly acidic conditions. wikipedia.org

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. nrochemistry.comwikipedia.orglibretexts.org It serves as an excellent alternative for substrates that are sensitive to strong acids. masterorganicchemistry.com

Both reduction methods convert the 4-oxo intermediate into the final product, 4-(2-methoxy-5-methylphenyl)butanoic acid. This acylation-reduction sequence is a robust strategy to avoid the carbocation rearrangements often associated with direct Friedel-Crafts alkylation. masterorganicchemistry.com

Table 1: Comparison of Reduction Methods for Aryl Ketones

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reagents | Zinc-mercury amalgam (Zn(Hg)), concentrated HCl | Hydrazine (N₂H₄), strong base (e.g., KOH) |

| Conditions | Strongly acidic, reflux | Strongly basic, high temperature (e.g., >180°C) |

| Substrate Suitability | Best for acid-stable compounds | Best for base-stable compounds |

| Key Advantage | Effective for aryl-alkyl ketones from Friedel-Crafts acylation | Avoids acidic conditions that may affect sensitive functional groups |

While Friedel-Crafts alkylation could theoretically be used to attach a four-carbon chain directly, it is generally less preferred for synthesizing straight-chain alkanes on an aromatic ring due to the high propensity for carbocation rearrangements. masterorganicchemistry.com

Condensation and Decarboxylation Reactions

The Malonic Ester Synthesis provides a versatile route to carboxylic acids. orgoreview.comorganicchemistrytutor.comwikipedia.org This method involves the alkylation of diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. wikipedia.orgchemicalnote.com

To synthesize this compound via this pathway, the key steps would be:

Formation of the Enolate: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. chemicalnote.comorganic-chemistry.org

Alkylation: The enolate is reacted with a 1-halo-2-(2-methoxy-5-methylphenyl)ethane (e.g., the bromide or iodide). This introduces the desired aryl-ethyl group onto the malonic ester.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using acid or base. Upon heating, this intermediate readily loses a molecule of carbon dioxide to yield the final product. organicchemistrytutor.com

This method allows for the controlled formation of the carbon chain, building it away from the ring and thus avoiding issues of aromatic substitution patterns and rearrangements.

Alkylation Strategies for Aromatic Substitution

Directly alkylating the aromatic ring with a four-carbon chain containing a carboxylic acid or a precursor functional group is another potential strategy. However, as mentioned, direct Friedel-Crafts alkylation with reagents like 4-chlorobutanoic acid or its ester is often complicated by rearrangements and competing reactions, making it a less reliable method for obtaining the desired linear butanoic acid side chain.

Development of Novel and High-Efficiency Synthetic Routes

Modern synthetic chemistry offers more sophisticated and often milder methods for forming carbon-carbon bonds, providing alternative high-efficiency pathways to this compound and its analogues.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful tool for the reduction of carbon-carbon double bonds. This method can be applied if an unsaturated precursor of the target molecule is available. For instance, a compound like 4-(2-methoxy-5-methylphenyl)but-2-enoic acid or 4-(2-methoxy-5-methylphenyl)but-3-enoic acid could be synthesized and then reduced.

The synthesis of a close analogue, 4-(2-methylphenyl)butanoic acid, has been achieved by the hydrogenation of 4-(2-methylphenyl)-3-butenoic acid using a palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This demonstrates the viability of using catalytic hydrogenation as a final step to saturate the side chain and produce the desired butanoic acid.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for their reliability and functional group tolerance. The Suzuki-Miyaura coupling is particularly useful for forming carbon-carbon bonds between aryl and alkyl components.

A plausible Suzuki-Miyaura route to this compound would involve:

Preparation of Reagents: The required coupling partners would be (2-methoxy-5-methylphenyl)boronic acid and a four-carbon building block with a leaving group and a protected carboxylic acid, such as ethyl 4-bromobutanoate.

Coupling Reaction: The boronic acid and the halo-ester are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., cesium fluoride (B91410) or potassium carbonate). nih.govnih.gov

Hydrolysis: Following the successful coupling, the resulting ester is hydrolyzed to yield the final carboxylic acid product.

The Suzuki-Miyaura reaction offers the advantage of mild reaction conditions and a high tolerance for various functional groups, making it a highly attractive and efficient modern alternative to classical methods.

Table 2: Summary of Synthetic Strategies

| Methodology | Key Reagents | Intermediate(s) | Key Advantages |

| Friedel-Crafts Acylation + Reduction | 4-Methylanisole, Succinic anhydride, AlCl₃, Reducing agent (Zn(Hg)/HCl or N₂H₄/KOH) | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | Reliable, well-established, avoids alkyl chain rearrangement. |

| Malonic Ester Synthesis | Diethyl malonate, NaOEt, 1-halo-2-(2-methoxy-5-methylphenyl)ethane | Diethyl 2-(2-(2-methoxy-5-methylphenyl)ethyl)malonate | Controlled chain extension, versatile for various carboxylic acids. |

| Catalytic Hydrogenation | Unsaturated butenoic/butanoic acid precursor, H₂, Pd/C | N/A (Final step) | Clean, high-yielding reduction of C=C bonds. |

| Suzuki-Miyaura Coupling | (2-methoxy-5-methylphenyl)boronic acid, Ethyl 4-bromobutanoate, Pd catalyst, Base | Ethyl 4-(2-methoxy-5-methylphenyl)butanoate | Mild conditions, high functional group tolerance, high efficiency. |

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound requires careful control of regioselectivity to ensure the correct substitution pattern on the aromatic ring. A common and effective strategy involves the Friedel-Crafts acylation of a suitably substituted aromatic precursor, followed by reduction.

A plausible synthetic route begins with 1-methoxy-4-methylbenzene. The acylation is typically performed using succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces a 4-oxo-4-(aryl)butanoic acid intermediate. The key to this step is the regiochemical outcome of the electrophilic attack on the aromatic ring. The ring possesses two activating substituents: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho, para-directing groups. However, the methoxy group is a significantly stronger activating group than the methyl group. Consequently, it exerts dominant control over the position of substitution, directing the incoming acyl electrophile to the position ortho to the methoxy group and meta to the methyl group. This chemo- and regioselective control is crucial for obtaining the desired constitutional isomer.

The subsequent step involves the reduction of the ketone carbonyl group in the intermediate. A standard method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). These methods selectively reduce the aryl ketone to a methylene (-CH₂) group without affecting the carboxylic acid or the aromatic ring, yielding the final product, this compound. An alternative synthesis of related 4-phenylbutyric acids involves the reaction of an aromatic compound with butyrolactone in the presence of a Lewis acid catalyst. google.comgoogle.com

Derivatization and Functional Group Interconversion Strategies

The structure of this compound offers several sites for chemical modification: the carboxylic acid group, the aliphatic side chain, and the aromatic ring. These sites allow for a variety of derivatization and functional group interconversion strategies.

Oxidative Transformations to Related Carboxylic Acid Derivatives

The aliphatic side chain of this compound can undergo oxidative transformations, although these often involve cleavage of the chain. For instance, studies on analogous compounds like 4-oxo-4-phenyl butanoic acid have shown that oxidation by reagents such as tripropylammonium (B8586437) fluorochromate (TriPAFC) can lead to cleavage of the side chain, resulting in the formation of benzoic acid. orientjchem.org

Another documented oxidative pathway for 4-phenylbutanoic acid involves reaction with cobalt(III) acetate. This reaction can proceed through two competing pathways: oxidative decarboxylation, which would shorten the side chain, or intramolecular cyclization to form 4-phenylbutyrolactone. lookchem.com The formation of the lactone represents a functional group interconversion from a carboxylic acid to a cyclic ester. The specific outcome of such oxidative reactions on this compound would depend on the chosen reagent and reaction conditions.

Reductive Conversions for Alcohol Derivatives

The carboxylic acid functional group is readily susceptible to reduction to yield the corresponding primary alcohol, 4-(2-methoxy-5-methylphenyl)butanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids.

Powerful hydride reagents are typically employed for this conversion. The most common and effective reagent is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Other suitable reagents include borane-tetrahydrofuran (B86392) complex (BH₃·THF). These reagents efficiently convert the carboxyl group into a primary alcohol without affecting the aromatic ring or the methoxy and methyl substituents.

| Transformation | Reagent | Product |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | 4-(2-Methoxy-5-methylphenyl)butanol |

| Reduction of Carboxylic Acid | Borane-THF Complex (BH₃·THF) | 4-(2-Methoxy-5-methylphenyl)butanol |

Electrophilic Aromatic Substitution for Modified Aromatic Rings

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating methoxy and methyl groups. msu.edu The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Methoxy Group (-OCH₃): A strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com

Methyl Group (-CH₃): A weakly activating, ortho, para-director.

Butanoic Acid Side Chain (-CH₂CH₂CH₂COOH): A weakly deactivating group.

The powerful activating and directing effect of the methoxy group at position 2 dominates. chegg.com The para position relative to the methoxy group is occupied by the methyl group. Therefore, electrophilic attack will be directed primarily to the open ortho position, which is C3. A secondary site of attack would be C6, which is ortho to the methyl group and meta to the methoxy group, but this product would be formed in much lower quantities.

Common electrophilic aromatic substitution reactions would be expected to yield the following major products:

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-2-methoxy-5-methylphenyl)butanoic acid |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-2-methoxy-5-methylphenyl)butanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(3-Acyl-2-methoxy-5-methylphenyl)butanoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-(2-Methoxy-5-methyl-3-sulfophenyl)butanoic acid |

Esterification and Amidation for Conjugate Synthesis

The carboxylic acid group is a prime site for derivatization to form esters and amides, which are common strategies in the synthesis of conjugates for various applications.

Esterification: This can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl). This is an equilibrium process, and water removal is often necessary to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol. Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also facilitate ester formation by activating the carboxylic acid. researchgate.net

Amidation: The formation of amides involves coupling the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first activated. This can be done by converting it to an acyl chloride (as described above) or by using peptide coupling reagents. A wide array of modern coupling reagents are available, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. mdpi.com

| Reaction Type | Common Reagents | Product Class |

| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Ester |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

| Esterification via Acyl Chloride | Acyl Chloride, R'-OH, Pyridine | Ester |

| Amidation via Acyl Chloride | Acyl Chloride, R'R''NH, Pyridine | Amide |

| Peptide Coupling (Amidation) | R'R''NH, EDC or DCC, HOBt | Amide |

Complexation and Coordination Chemistry with Metal Centers

Carboxylic acids and their derivatives can act as ligands in coordination chemistry, forming complexes with a wide range of metal centers. Upon deprotonation, the carboxylate group (-COO⁻) of 4-(2-methoxy-5-methylphenyl)butanoate becomes an effective binding site for metal ions.

The carboxylate group can coordinate to a metal ion in several modes:

Monodentate: One oxygen atom of the carboxylate binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate bind to two different metal ions, linking them together to form polynuclear structures or coordination polymers.

Furthermore, the oxygen atom of the methoxy group on the aromatic ring could potentially participate in coordination, although it is a weaker donor than the carboxylate oxygen. If it does coordinate to the same metal center as the carboxylate, it would act as a bidentate ligand, forming a larger chelate ring. The formation of stable metal complexes depends on factors such as the nature of the metal ion, the pH of the solution (which controls the protonation state of the ligand), and the solvent system. orientjchem.org The study of such metal complexes is relevant in fields ranging from catalysis to materials science.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Methoxy 5 Methylphenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 4-(2-Methoxy-5-methylphenyl)butanoic acid molecule.

High-resolution one-dimensional (1D) NMR spectra offer a fundamental map of the molecule's structure. In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. docbrown.info The integration of these signals corresponds to the number of protons in a given environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons, following the n+1 rule. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon environment in the molecule. docbrown.info The chemical shift of each peak is indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum (around 170-180 ppm). docbrown.info

Predicted ¹H NMR Assignments for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| COOH | ~11-12 | Singlet (broad) | 1H |

| Ar-H (H6) | ~6.95 | Doublet | 1H |

| Ar-H (H4) | ~6.85 | Doublet of doublets | 1H |

| Ar-H (H3) | ~6.70 | Doublet | 1H |

| OCH₃ | ~3.80 | Singlet | 3H |

| Ar-CH₂ (α-CH₂) | ~2.65 | Triplet | 2H |

| CH₂COOH (β-CH₂) | ~2.40 | Triplet | 2H |

| Ar-CH₃ | ~2.30 | Singlet | 3H |

Predicted ¹³C NMR Assignments for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | ~179 |

| Ar-C (C2, C-OCH₃) | ~155 |

| Ar-C (C1, C-C₄H₇O₂) | ~132 |

| Ar-C (C5, C-CH₃) | ~130 |

| Ar-C (C6) | ~128 |

| Ar-C (C4) | ~125 |

| Ar-C (C3) | ~110 |

| OCH₃ | ~55 |

| CH₂COOH (β-C) | ~34 |

| Ar-CH₂ (α-C) | ~30 |

| CH₂-CH₂-CH₂ (γ-C) | ~26 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY would show cross-peaks connecting the α-CH₂, β-CH₂, and γ-CH₂ protons of the butanoic acid side chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduresearchgate.net This technique allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known ¹H signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu HMBC is instrumental in connecting the molecular fragments. For example, it would show correlations from the α-CH₂ protons to the aromatic carbons C1, C2, and C6, confirming the attachment point of the butanoic acid chain to the phenyl ring. Similarly, correlations from the methoxy (B1213986) protons (OCH₃) to the aromatic carbon C2 would verify the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is vital for understanding the molecule's three-dimensional structure and conformation. A NOESY spectrum would be expected to show a cross-peak between the methoxy protons and the adjacent aromatic proton (H3), providing further confirmation of the substitution pattern.

The flexibility of the butanoic acid side chain allows the molecule to adopt various conformations. NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, can provide insights into the preferred spatial arrangement of the molecule in solution. nih.gov The magnitude of the coupling constants between the protons on the side chain can indicate the dihedral angles and thus the favored rotamers.

Furthermore, NOESY experiments can reveal the through-space proximity between the side chain and the aromatic ring. For example, observing a Nuclear Overhauser Effect between the α-CH₂ protons and the aromatic H3 proton would suggest a conformation where the side chain is folded back towards that side of the ring. This information is critical for understanding how the molecule might interact with other molecules or biological targets.

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation. frontiersin.org This allows for the precise determination of the molecular weight.

For this compound (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ), ESI-MS would be expected to show:

Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 209.26 and potentially adducts with sodium [M+Na]⁺ at m/z 231.24.

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 207.24, which is often a very strong signal for carboxylic acids.

Tandem MS (MS/MS) involves selecting a specific ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For the [M-H]⁻ ion of this compound, characteristic neutral losses would include the loss of H₂O (18 Da) or CO₂ (44 Da) from the carboxylate group.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rjptonline.org It is an excellent method for assessing the purity of a sample and identifying any volatile impurities. Due to the low volatility of carboxylic acids, this compound would typically be derivatized—for instance, converted to its more volatile methyl ester—prior to GC-MS analysis.

The mass spectrometer in a GC-MS system usually employs Electron Ionization (EI), a high-energy "hard" ionization technique that causes extensive and reproducible fragmentation. docbrown.info The resulting mass spectrum is highly detailed and characteristic of the molecule's structure.

Predicted Key EI-MS Fragments for this compound

| m/z Value | Proposed Fragment Structure | Notes |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 149 | [CH₃O(CH₃)C₆H₃CH₂]⁺ | Benzylic cation resulting from cleavage of the Cα-Cβ bond. Often a very stable and abundant fragment. |

| 134 | [CH₃O(CH₃)C₆H₃]⁺ | Loss of the butanoic acid side chain. |

| 60 | [C₂H₄O₂]⁺ | Fragment corresponding to McLafferty rearrangement of the carboxylic acid. |

The analysis of this fragmentation pattern allows for the confirmation of the different structural components of the molecule, such as the substituted phenyl ring and the butanoic acid chain. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Deconvolution

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). emerypharma.com This synergy allows for the effective separation, detection, identification, and quantification of individual components within complex mixtures. elgalabwater.comresearchgate.net For this compound, LC-MS is invaluable for identifying it in reaction mixtures, detecting impurities, or studying its metabolic fate.

In a typical LC-MS analysis, the sample mixture is first injected into an HPLC system. A reversed-phase C18 column is commonly used for separating organic acids. illinois.edu The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid to aid ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). illinois.edu As the components elute from the column at different retention times based on their polarity, they are introduced into the mass spectrometer's ion source.

Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft method that minimizes fragmentation and typically produces a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (molecular weight: 208.25 g/mol ), one would expect to detect an ion at an m/z (mass-to-charge ratio) of 209.26 in positive ion mode or 207.24 in negative ion mode.

By analyzing the mass spectra of eluting peaks, chemists can deconvolve complex mixtures. The unique mass of this compound allows it to be distinguished from other components, even if they co-elute from the chromatography column. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, confirming the compound's identity.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. The resulting spectrum is a unique molecular fingerprint.

For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands confirming its structure. Although a specific spectrum for this compound is not publicly available, the expected peaks can be predicted based on its functional groups and data from similar butanoic acid derivatives. mdpi.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600, 1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether (Methoxy) |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The sharp, strong carbonyl (C=O) absorption is also highly characteristic of the carboxylic acid group. Aromatic C=C stretching peaks confirm the presence of the phenyl ring, while C-H stretching vibrations indicate the alkyl portions of the molecule. The C-O stretching of the methoxy group provides further structural confirmation.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). A key difference is the selection rules: vibrations that are strong in Raman are often weak in IR, and vice versa. For instance, non-polar bonds with symmetric vibrations, like the C=C bonds in the aromatic ring, typically produce strong Raman signals.

For this compound, a Raman spectrum would provide complementary data to the FT-IR analysis. Key expected signals would include:

Aromatic Ring Vibrations: Strong signals corresponding to the C=C stretching modes of the substituted benzene (B151609) ring.

Alkyl Chain Vibrations: C-H stretching and bending modes from the methyl and butanoic acid chain.

Carbonyl Group: The C=O stretch, which is also visible in IR, though often weaker in Raman for carboxylic acids.

This complementary data aids in a more complete assignment of the molecule's vibrational modes, strengthening the structural identification.

X-ray Crystallography for Absolute Structure and Solid-State Molecular Packing

X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can map the precise positions of atoms in the crystal lattice, revealing bond lengths, bond angles, and torsion angles.

While no crystal structure has been published for this compound itself, studies on closely related compounds like 4-[(2-methoxyphenyl)carbamoyl]butanoic acid provide insight into the type of data that would be obtained. researchgate.net The analysis would confirm the connectivity of the atoms and the conformation of the butanoic acid side chain relative to the substituted phenyl ring.

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom |

| Bond Lengths & Angles | Geometric details of the molecule |

| Torsion Angles | Conformational information |

High-Performance Chromatographic Techniques for Separation and Quantification

HPLC Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating, quantifying, and assessing the purity of pharmaceutical compounds and other organic molecules. Developing and validating an HPLC method for this compound is essential for quality control in any manufacturing process.

Method Development A typical reversed-phase HPLC (RP-HPLC) method would be the starting point. pensoft.netresearchgate.net

Column: A C18 stationary phase is generally effective for separating moderately polar organic acids.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. For example, a gradient elution starting with a high percentage of water (containing an acid like phosphoric or formic acid to suppress ionization of the carboxyl group and ensure a sharp peak shape) and gradually increasing the percentage of acetonitrile or methanol. pensoft.net

Detection: A UV detector would be suitable, as the substituted benzene ring in the molecule will absorb UV light. The wavelength of maximum absorbance (λmax) would be determined by running a UV scan, likely in the range of 210-280 nm. pensoft.net

Flow Rate and Temperature: Typically, a flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are used to ensure reproducibility. pensoft.net

Method Validation Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. pensoft.netresearchgate.net Validation involves testing several key parameters.

Table 3: HPLC Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity analysis, resolution > 2 from adjacent peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |

| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. | Recovery typically between 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits. |

A validated HPLC method provides a reliable tool for routine analysis, ensuring the identity, purity, and concentration of this compound can be consistently determined.

Theoretical and Computational Chemistry Approaches in the Study of 4 2 Methoxy 5 Methylphenyl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com For 4-(2-methoxy-5-methylphenyl)butanoic acid, DFT calculations would typically be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

A hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Example) |

| Bond Length | C1 | C2 | 1.54 Å | ||

| Bond Angle | C1 | C2 | C3 | 109.5° | |

| Dihedral Angle | C1 | C2 | C3 | C4 | 180.0° |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on actual published data for this specific molecule.

The electronic reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates higher stability.

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy (B1213986) and methyl groups. The LUMO, on the other hand, might be distributed over the carboxylic acid group, which has electron-withdrawing character.

The energies of the HOMO and LUMO can be used to calculate several global reactivity descriptors, providing a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |

This table outlines the key chemical reactivity descriptors derived from HOMO and LUMO energies.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.

Typically, red colors on an MEP map signify regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are usually found around hydrogen atoms, especially those bonded to electronegative atoms.

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, as well as the oxygen of the methoxy group. These sites would be the primary locations for hydrogen bond acceptance. A region of high positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it a prime site for hydrogen bond donation and deprotonation. The aromatic ring would exhibit a more complex potential distribution, influenced by the substituents.

Quantum chemical calculations, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can be a powerful tool for confirming the identity and structure of a synthesized compound by comparing the calculated spectra with experimental data.

To predict NMR spectra, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Theoretical ¹H and ¹³C NMR spectra can thus be generated, providing valuable information about the chemical environment of each atom in this compound.

For IR spectroscopy, DFT calculations can determine the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The intensity of each vibrational peak can also be calculated. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the theoretical method and the neglect of anharmonicity. The resulting theoretical IR spectrum can then be compared with an experimental spectrum to aid in the assignment of vibrational bands to specific functional groups, such as the C=O stretch of the carboxylic acid or the C-O stretch of the methoxy group.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Interactions

While quantum mechanics provides a detailed picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on the principles of classical mechanics, using a force field to describe the potential energy of the system.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects explicitly. In an MD simulation of this compound in a solvent, such as water, the solute molecule is placed in a box filled with a large number of solvent molecules.

The simulation then tracks the trajectory of every atom in the system over a period of time, typically nanoseconds to microseconds. This allows for the study of various dynamic processes, including:

Solvation Structure: The simulation can reveal how solvent molecules arrange themselves around the solute. For this compound in water, one would expect to see water molecules forming hydrogen bonds with the carboxylic acid group.

Conformational Dynamics: The simulation can show how the molecule's conformation changes over time in solution. The flexibility of the butanoic acid chain and the rotation of the methoxy group would be evident, and the simulation could determine the relative populations of different conformers in the solvent.

Transport Properties: Properties such as the diffusion coefficient of the molecule in the solvent can be calculated from the simulation trajectory.

By analyzing the interactions between the solute and solvent molecules, MD simulations provide a detailed understanding of solvation dynamics and how the solvent influences the structure and behavior of this compound.

Investigation of Ligand-Induced Conformational Changes in Biomolecular Targets

No studies were identified that investigated the conformational changes induced by the binding of this compound to any biomolecular target. Such studies, typically employing techniques like molecular dynamics simulations, would be necessary to understand how the protein or nucleic acid structure adapts upon binding of this specific ligand.

Evaluation of Complex Stability and Trajectory Analysis

There is no available research on the stability of complexes formed between this compound and biological macromolecules. Trajectory analysis from molecular dynamics simulations would be required to assess the dynamic stability, fluctuations, and interaction energies of such a complex over time, but these simulations have not been reported for this compound.

Molecular Docking and Binding Affinity Prediction

No molecular docking studies have been published that predict the binding mode or affinity of this compound with any specific enzyme. Such studies would theoretically provide insights into the preferred orientation of the molecule within an enzyme's active site and estimate the strength of the interaction.

The specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and any biological receptor have not been elucidated through computational methods in the available literature.

There are no published computational studies investigating the potential interactions between this compound and nucleic acids like DNA. Such research would be needed to determine if and how this compound might bind to DNA, for example, in the minor or major groove, or through intercalation.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

No Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models have been developed that include this compound. These models require a dataset of structurally related compounds with corresponding biological activity data, which is not available for a series including this specific molecule.

Identification of Key Structural Features for Biological Activity

The biological activity of this compound is intrinsically linked to its unique molecular architecture. A systematic analysis of its structure reveals several key features that likely play a crucial role in its interaction with biological targets. These include the substituted phenyl ring and the butanoic acid side chain.

The phenyl ring , substituted with a methoxy and a methyl group, is a critical component. The aromatic nature of the ring can facilitate π-π stacking interactions with aromatic residues within a protein's binding pocket. The substituents on the phenyl ring significantly influence the electronic and steric properties of the molecule.

The butanoic acid side chain is a fundamental feature, providing a carboxylic acid group (-COOH). This group is ionizable at physiological pH, forming a carboxylate anion (-COO-). This negative charge can engage in strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or other hydrogen bond donors in the biological target. The length and flexibility of the four-carbon chain allow the carboxylate group to be positioned optimally for these interactions.

A summary of the key structural features and their potential roles in biological activity is presented in Table 1.

| Structural Feature | Potential Role in Biological Activity |

| Phenyl Ring | - π-π stacking interactions with aromatic amino acid residues.- Scaffold for the attachment of key functional groups. |

| 2-Methoxy Group | - Hydrogen bond acceptor.- Modulates electronic properties of the phenyl ring.- Influences molecular conformation. |

| 5-Methyl Group | - Hydrophobic interactions with the binding pocket.- Contributes to the overall shape and lipophilicity. |

| Butanoic Acid Chain | - Provides a flexible linker.- Positions the carboxyl group for optimal interaction. |

| Carboxylic Acid Group | - Ionic interactions with positively charged residues.- Hydrogen bonding with donor groups. |

Pharmacophore Model Development for Targeted Design

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The development of a pharmacophore model for this compound would be a crucial step in the rational design of new, potentially more active, molecules. This process typically involves identifying the key chemical features responsible for the compound's interaction with its biological target.

Based on the structural features identified in the previous section, a hypothetical pharmacophore model for compounds acting at the same target as this compound can be proposed. The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the 2-methoxy group.

A Hydrophobic/Aromatic Feature (HY/AR): Representing the core of the phenyl ring.

A Hydrophobic Feature (HY): Corresponding to the 5-methyl group.

A Negative Ionizable Feature (NI): Representing the carboxylate group of the butanoic acid chain.

The spatial arrangement of these features is critical. The distances and angles between these pharmacophoric points would define the geometry of the binding site and would be used as a query to search for new molecules with a similar arrangement of functional groups.

The development of a robust pharmacophore model typically follows these steps:

Conformational Analysis: Generating a set of low-energy conformations for this compound to understand its flexibility and the possible spatial arrangements of its functional groups.

Feature Identification: Defining the key pharmacophoric features as outlined above.

Model Generation: Aligning the low-energy conformations and identifying a common 3D arrangement of the pharmacophoric features. This can be done using a set of known active molecules, if available, to create a more refined and validated model.

Model Validation: The generated pharmacophore model would then be validated by its ability to distinguish known active compounds from inactive ones in a database.

A hypothetical representation of the key pharmacophoric features is shown in Table 2.

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the 2-methoxy group |

| Aromatic Ring (AR) | Phenyl ring |

| Hydrophobic (HY) | 5-methyl group |

| Negative Ionizable (NI) | Carboxylic acid group |

The successful development of a pharmacophore model based on this compound would serve as a powerful tool for virtual screening of large chemical databases to identify novel hit compounds with the desired biological activity. It would also guide the targeted modification of the lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations of 4 2 Methoxy 5 Methylphenyl Butanoic Acid in in Vitro Biological Systems

Enzyme Interaction and Modulation Studies

The potential for 4-(2-Methoxy-5-methylphenyl)butanoic acid to interact with and modulate the activity of various enzymes can be inferred from the known activities of similar chemical structures.

Inhibition and Activation Mechanisms of Relevant Enzymes (e.g., Urease, Acetylcholinesterase)

Urease Inhibition:

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for managing infections caused by these organisms. The mechanism of urease inhibition by various organic molecules often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site, disrupting the catalytic cycle.

While no direct studies on the urease inhibitory activity of this compound are available, compounds containing carboxylic acid and methoxy-substituted phenyl groups have been investigated. The carboxylate group of this compound could potentially chelate the nickel ions in the urease active site. Furthermore, the lipophilic nature of the substituted phenyl ring may facilitate its entry into the enzyme's active site. The precise mechanism, whether competitive, non-competitive, or mixed, would depend on the specific binding interactions.

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic approach for conditions such as Alzheimer's disease. Inhibitors of AChE can be broadly classified as reversible or irreversible. Many small organic molecules act as reversible inhibitors, binding to the active site or peripheral anionic site of the enzyme.

Enzyme Kinetics Analysis to Characterize Interactions

To fully characterize the inhibitory potential of this compound, detailed enzyme kinetic studies would be necessary. Such analyses would involve determining key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the compound. Lineweaver-Burk or other graphical analyses of the kinetic data would elucidate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed). Furthermore, the inhibition constant (Ki) would provide a quantitative measure of the compound's potency as an enzyme inhibitor.

Without experimental data for this compound, we can refer to studies on related phenylbutanoic acid derivatives. For example, novel sulfamides derived from 4-phenylbutanoic acid have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrases (hCA I and II), as well as AChE and butyrylcholinesterase (BChE) researchgate.net. These studies demonstrate that modifications to the phenylbutanoic acid scaffold can lead to potent enzyme inhibitors, and they typically report IC50 values and sometimes Ki values to quantify the inhibitory activity.

| Enzyme | Inhibitor Class | Typical Kinetic Parameters Measured | Inferred Role of this compound Structure |

| Urease | Phenylalkanoic acids | IC50, Ki, Type of inhibition (Competitive, Non-competitive, etc.) | Carboxylate for Ni2+ chelation; Substituted phenyl ring for active site interactions. |

| Acetylcholinesterase | Phenylalkanoic acids | IC50, Ki, Type of inhibition (Competitive, Non-competitive, etc.) | Aromatic ring for π-π stacking; Methoxy (B1213986)/methyl groups for hydrophobic/hydrogen bonding. |

Receptor Binding and Functional Assays

The interaction of this compound with various cell surface receptors can be postulated based on the known pharmacology of similar chemical structures.

Ligand Binding Affinity and Selectivity Profiling on Specific Receptors (e.g., Cannabinoid Receptors, Angiotensin-II Receptors, Endothelin Receptors)

Cannabinoid Receptors:

Angiotensin-II Receptors:

The renin-angiotensin system is a key regulator of blood pressure, and antagonists of the angiotensin II type 1 (AT1) receptor are widely used as antihypertensive drugs. The chemical structure of some AT1 receptor antagonists incorporates a phenylpropanoic acid or a bioisosteric equivalent. While direct data on this compound is unavailable, the 4-phenylbutanoic acid scaffold has been used in the design of angiotensin-converting enzyme (ACE) inhibitors, which are also part of the renin-angiotensin system google.com. The specific substitutions on the phenyl ring would be critical in determining the binding affinity and selectivity for the AT1 versus the AT2 receptor subtypes.

Endothelin Receptors:

Endothelin receptors (ETA and ETB) are involved in vasoconstriction and cell proliferation. Endothelin receptor antagonists are used to treat pulmonary arterial hypertension. Notably, ambrisentan, an ETA selective antagonist, is a propanoic acid derivative ubbcluj.ro. The 4-phenylbutanoic acid scaffold is also a feature of some endothelin receptor antagonists. The methoxy and methyl substituents on the phenyl ring of this compound would likely play a significant role in defining its binding profile at the endothelin receptors.

| Receptor Target | Relevant Structural Class | Potential Interaction Moiety | Key Parameters for Profiling |

| Cannabinoid (CB1/CB2) | (2-methoxy-5-methylphenyl) derivatives | 2-methoxy-5-methylphenyl group | Binding Affinity (Ki), Selectivity (CB1 vs. CB2) |

| Angiotensin-II (AT1/AT2) | Phenylbutanoic acid derivatives | Phenylbutanoic acid scaffold | Binding Affinity (IC50), Selectivity (AT1 vs. AT2) |

| Endothelin (ETA/ETB) | Phenylbutanoic acid derivatives | Phenylbutanoic acid scaffold | Binding Affinity (IC50), Selectivity (ETA vs. ETB) |

In Vitro Functional Antagonism/Agonism Studies

Beyond simple binding affinity, in vitro functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes the inactive state of the receptor). These assays typically measure a downstream cellular response following receptor activation, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression.

For this compound, if it were to bind to the angiotensin-II or endothelin receptors, functional assays would be necessary to confirm if it exhibits antagonist activity, which would be of therapeutic interest. Similarly, for cannabinoid receptors, it would be important to determine if the compound acts as an agonist, like many known cannabinoids, or as an antagonist.

Cellular Pathway Elucidation in Model Systems

Currently, there is no publicly available research that has elucidated the specific cellular pathways modulated by this compound in any model systems. To understand its cellular effects, a series of in vitro studies would be required. These could include:

Cell Viability and Proliferation Assays: To determine if the compound has cytotoxic or cytostatic effects on various cell lines.

Gene Expression Profiling: Using techniques like microarray or RNA-sequencing to identify genes that are up- or down-regulated in response to treatment with the compound.

Western Blotting and Proteomics: To analyze changes in protein expression and post-translational modifications, which can provide insights into the signaling pathways affected.

Metabolomics: To study the impact of the compound on cellular metabolism.

By integrating data from these different approaches, a comprehensive picture of the cellular pathways affected by this compound could be developed.

Investigation of Cellular Signaling Pathways Related to Inflammatory Responses and Pain Perception

A comprehensive search for in vitro studies detailing the effects of this compound on cellular signaling pathways integral to inflammation and pain perception yielded no specific results. Key pathways of interest in such investigations typically include, but are not limited to, the Nuclear Factor-kappa B (NF-κB) pathway, Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and the activity of cyclooxygenase (COX) enzymes. nih.gov However, no studies were found that specifically examined the modulatory effects of this compound on these or related pathways. Consequently, there is no available data on its potential to inhibit pro-inflammatory mediators or influence neuronal signaling related to pain.

Macromolecular Target Engagement and Interaction Analysis

Information regarding the direct interaction of this compound with specific biological macromolecules is not available in the current body of scientific literature. Such analyses are crucial for elucidating a compound's mechanism of action.

No published research could be identified that investigates the direct binding or interaction of this compound with DNA or other nucleic acids in an in vitro setting. Studies in this area would typically involve techniques such as spectroscopic titration, viscosity measurements, or gel electrophoresis to determine if the compound can intercalate, form grooves, or otherwise interact with the structure of nucleic acids.

There is no available data from in vitro binding assays between this compound and purified proteins. Specifically, no studies were found that assessed its binding affinity or inhibitory potential against Src Kinase or other relevant protein targets. Such studies, often employing methods like fluorescence spectroscopy, surface plasmon resonance, or isothermal titration calorimetry, are essential for identifying direct protein targets and quantifying the interaction.

Data Tables

Due to the absence of specific experimental research on this compound in the reviewed literature, no data tables containing research findings could be generated.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(2-Methoxy-5-methylphenyl)butanoic acid?

- Methodological Answer : The synthesis of aryl-substituted butanoic acids often involves coupling reactions. For example, analogs like 4-amino-5-chloro-2-methoxybenzoic acid derivatives are synthesized via coupling with glycine benzyl ester followed by catalytic hydrogenation to remove protective groups . Similarly, phenoxyalkanoic acids (e.g., 4-(2-chlorophenoxy)butanoic acid) are prepared by nucleophilic substitution or ester hydrolysis . For this compound, a plausible route includes Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the aryl group, followed by oxidation of the side chain to the carboxylic acid.

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the substitution pattern on the phenyl ring and the butanoic acid backbone.

- HPLC (≥98% purity threshold) with UV detection, as demonstrated for structurally related benzamide derivatives .

- Mass spectrometry (MS) to validate molecular weight and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility can be assessed in polar solvents (e.g., DMSO, ethanol) via gradient solubility tests. Stability studies should include:

- pH-dependent degradation assays (e.g., 1–12 pH range) to identify labile functional groups.

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light sensitivity tests using UV-Vis spectroscopy, as methoxy and methyl groups may influence photostability .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methoxy, methyl) influence biological activity or enzyme interactions?

- Methodological Answer : Structure-activity relationship (SAR) studies on phenoxyalkanoic acids reveal that substituents like chlorine or methyl groups modulate enzyme affinity. For instance, 4-(2-chlorophenoxy)butanoic acid shows distinct kinetic parameters (e.g., Km, Vmax) in AtGH3.15 enzyme assays compared to dimethyl-substituted analogs . Computational docking (e.g., AutoDock Vina) can predict how methoxy and methyl groups affect binding to targets like oxidoreductases or carboxylases.

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). Strategies include:

- Standardized kinetic assays with controlled buffer systems (e.g., Tris-HCl, pH 7.4) and enzyme concentrations.

- Comparative studies using isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Meta-analysis of published data to identify confounding variables, such as solvent effects or enzyme isoforms .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

- Methodological Answer : Focus on modifying:

- The butanoic acid chain : Introduce α- or β-methyl groups to alter steric hindrance, as seen in neuroprotective 4-(3-aminophenyl)butanoic acid derivatives .

- Phenyl substituents : Replace methoxy with halogens (e.g., fluorine) to enhance electronegativity and hydrogen-bonding potential, guided by analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid .

Q. How can metabolic stability of this compound be analyzed in vitro?

- Methodological Answer : Use hepatic microsomal assays to assess Phase I metabolism:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.